molecular formula C7H5ClO3 B1223548 3-Chloro-4,5-dihydroxybenzaldehyde CAS No. 34098-18-5

3-Chloro-4,5-dihydroxybenzaldehyde

Cat. No.: B1223548
CAS No.: 34098-18-5
M. Wt: 172.56 g/mol
InChI Key: RNNPYEYJHJEDLU-UHFFFAOYSA-N
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Mechanism of Action

Result of Action

3-Chloro-4,5-dihydroxybenzaldehyde has been shown to inhibit adipogenesis in 3T3-L1 adipocyte cells. It suppresses differentiation and decreases lipid accumulation and triglycerides contents in these cells . This suggests that the compound may have potential therapeutic applications in conditions related to lipid metabolism.

Biochemical Analysis

Biochemical Properties

3-Chloro-4,5-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as oxidoreductases, which facilitate oxidation-reduction reactions. The hydroxyl groups on this compound enable it to participate in hydrogen bonding with amino acid residues in enzyme active sites, thereby influencing enzyme activity. Additionally, this compound can form covalent bonds with nucleophilic amino acids, leading to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism. For instance, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of antioxidant genes . Furthermore, this compound can affect cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent adducts with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also act as a substrate for certain enzymes, undergoing oxidation or reduction reactions that produce reactive intermediates. These intermediates can further interact with cellular components, causing changes in cellular function . Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic markers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These effects are often observed in organs with high metabolic activity, such as the liver and kidneys . It is crucial to determine the appropriate dosage range to balance the compound’s beneficial and adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its oxidation and reduction. Enzymes such as cytochrome P450 oxidases and reductases can metabolize this compound, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions with glutathione or other cellular thiols, facilitating their excretion from the cell . The metabolic flux of this compound can influence the levels of metabolites in cells, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-dihydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of 3,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:

3,4-Dihydroxybenzaldehyde+Cl2This compound\text{3,4-Dihydroxybenzaldehyde} + \text{Cl}_2 \rightarrow \text{this compound} 3,4-Dihydroxybenzaldehyde+Cl2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 3-Chloro-4,5-dihydroxybenzoic acid.

    Reduction: 3-Chloro-4,5-dihydroxybenzyl alcohol.

    Substitution: 3-Methoxy-4,5-dihydroxybenzaldehyde (when using sodium methoxide).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNPYEYJHJEDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955640
Record name 3-Chloro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34098-18-5
Record name Benzaldehyde, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,5-dihydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

37.2 g of commercial 5-chloro vanillin and 800 ml of dichloromethane were mixed together under nitrogen and cooled to 0° C. 300 ml of a molar solution of boron tribromide in dichloromethane are added and the mixture stood for one night at ambient temperature. It was concentrated, cooled again to 0° C. and acidified. The crystallized product was separated, washed with water, dried and crystallized from an isopropanol- water mixture (1-2 by volume) to obtain 26.6 g of the expected product melting at >260° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
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solvent
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[Compound]
Name
molar solution
Quantity
300 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of 3-chloro-4-hydroxy-5-methoxy-benzaldehyde (10 g, 54 mmol) in dichloromethane (300 mL) was added BBr3 (26.7 g, 107 mmol) dropwise at −40° C. under N2. After addition, the mixture was stirred at this temperature for 5 h and then was poured into ice water. The precipitated solid was filtered and washed with petroleum ether. The filtrate was evaporated under reduced pressure to afford 3-chloro-4,5-dihydroxybenzaldehyde (9.8 g, 89%), which was directly used in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 19.1 g 3-chloro-4-hydroxy-5-methoxy benzaldehyde in dichloromethane (1600 ml) was cooled in ice water bath. Boron tribromide (53.8 g) in dichloromethane (80 ml) were added and the mixture was stirred for two hours at ambient temperature and then was concentrated. The residue was cooled again with ice water bath and precipitated with ice-cold aqueous hydrochloric acid (1N, 500 ml). Solid residue was received upon filtration, then washed with ice water (500 ml) and dried in the air to obtain 19.3 g crude product of 3-chloro-4,5-dihydroxy benzaldehyde, which was used for the following step.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 3-chloro-4,5-dihydroxybenzaldehyde in inhibiting adipogenesis?

A1: The research demonstrates that this compound inhibits adipogenesis in 3T3-L1 adipocytes, a cell line widely used to study adipogenesis. This inhibition is achieved by:

  • Regulation of adipogenic transcription factors: The compound downregulates the expression of key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα. [] These transcription factors play a crucial role in the differentiation of preadipocytes into mature adipocytes (fat cells).
  • Activation of AMPK: this compound activates AMPK, an enzyme that plays a central role in cellular energy homeostasis. [] Activation of AMPK promotes catabolic processes (energy expenditure) and inhibits anabolic processes (energy storage), which contributes to the suppression of adipogenesis.

Q2: Are there any in vitro studies demonstrating the efficacy of this compound in inhibiting adipogenesis?

A2: Yes, the study utilized 3T3-L1 adipocytes as an in vitro model. The researchers found that treatment with this compound effectively reduced lipid accumulation during adipogenesis in a dose-dependent manner. [] This effect was confirmed by Oil Red O staining, a technique used to visualize lipids in cells.

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